
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate is an organic compound that features a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring, with an acetate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate typically involves the bromination of 4-(tert-butyl)-5-nitrophenyl acetate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-Amino-4-(tert-butyl)-5-nitrophenyl acetate.
Oxidation: Formation of 2-Bromo-4-(tert-butyl)-5-nitrophenyl acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the phenyl ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(tert-butyl)phenol
- 2-Bromo-4-(tert-butyl)aniline
- 2-Bromo-4,6-di-tert-butylphenol
Eigenschaften
Molekularformel |
C12H14BrNO4 |
|---|---|
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
(2-bromo-4-tert-butyl-5-nitrophenyl) acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-7(15)18-11-6-10(14(16)17)8(5-9(11)13)12(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
SJPALARLCMUPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



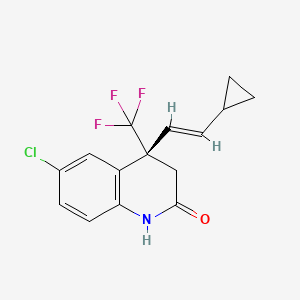
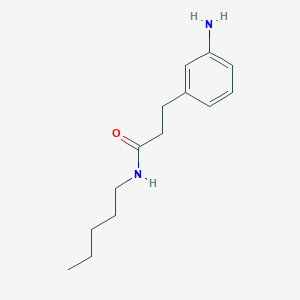
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)

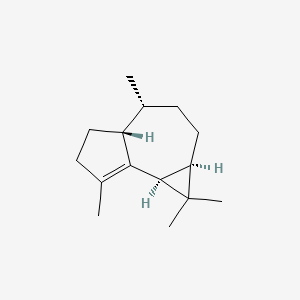

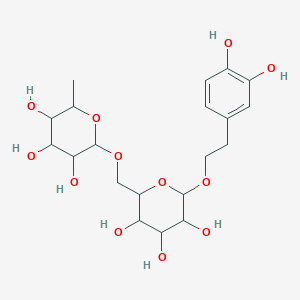

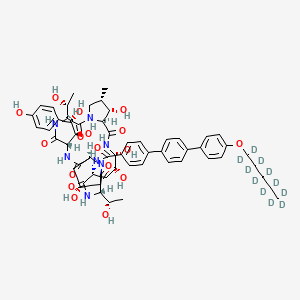
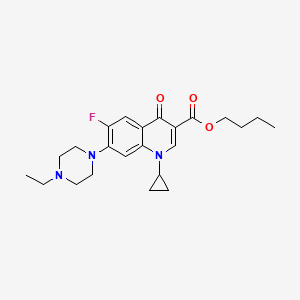
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
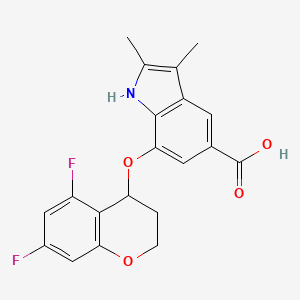
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
